4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2S/c1-16-8-9-21(14-17(16)2)22-15-30-25(26-22)27-24(29)20-12-10-19(11-13-20)23(28)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSDGKFQZDAGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of thioamides with α-haloketones under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides or thiazoles.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomerism of Dimethylphenyl Substitutents
- N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]benzamide (): This positional isomer substitutes the thiazole ring with a 2,4-dimethylphenyl group. It exhibits inhibitory activity against the Hec1/Nek2 mitotic pathway, with a calculated LogP of 5.24, indicating high lipophilicity.
- Target Compound (3,4-Dimethylphenyl) :
The 3,4-dimethyl substitution likely optimizes steric and electronic interactions with hydrophobic pockets in enzymes or receptors, as seen in benzothiazole derivatives where this configuration enhanced antibacterial activity (e.g., compound 2j in ).
Benzoyl vs. Phenoxy Substituents
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Replacing the benzoyl group with a phenoxy moiety resulted in 129.23% biological activity (p < 0.05), suggesting that electron-rich aromatic groups improve potency in specific assays. However, the benzoyl group in the target compound may offer stronger hydrogen-bonding or dipole interactions due to its carbonyl group .
Structural Modifications and Pharmacological Profiles
Thiazole-Linked Heterocycles
- EMAC2060 and EMAC2061 (): These compounds feature hydrazinylene-methylidene linkages and halophenyl substituents, resulting in lower synthetic yields (<80%) compared to simpler thiazole-benzamides.
Sulfonamide and Piperazine Derivatives
Computational and Experimental Insights
- ZINC5154833 and F5254-0161 ():
Molecular docking studies revealed stable interactions with CIITA-I (glide scores: −6.591 and −6.41), suggesting that benzamide-thiazole hybrids like the target compound could benefit from similar in silico optimization for target specificity . - Compound 2j ():
The 4-(3,4-dimethylphenyl)-benzothiazole derivative displayed superior antibacterial activity against Enterobacter cloacae (MIC = 0.35 mg/mL), underscoring the pharmacological relevance of the 3,4-dimethylphenyl group in the target compound .
Data Tables: Key Comparative Metrics
Table 1. Substituent Effects on Activity
Biological Activity
4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a compound belonging to the benzamide class, noted for its potential biological activities. The structural features of this compound, particularly the thiazole ring and dimethylphenyl substitution, contribute to its unique interactions with biological targets, making it a subject of interest in medicinal chemistry.
The compound's IUPAC name is this compound, and it has a molecular formula of C18H16N2OS. It features a thiazole moiety attached to a benzamide structure, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Some benzamide derivatives have shown promising results in inhibiting tumor growth. For instance, studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells by interacting with specific protein targets .
- Enzyme Inhibition : The compound is being investigated for its potential as an enzyme inhibitor. Enzyme inhibition is critical in cancer therapy as it can disrupt the pathways that cancer cells utilize for growth and survival .
The mechanism by which this compound exerts its effects may involve:
- Binding Affinity : The specific arrangement of the dimethylphenyl group enhances the compound's binding affinity to certain enzymes or receptors. This structural feature can lead to improved efficacy as an inhibitor compared to other similar compounds .
- Cellular Pathways : It may affect various cellular pathways involved in cell proliferation and survival. For example, interactions with proteins that regulate apoptosis and cell cycle progression are likely mechanisms through which this compound exhibits its antitumor effects .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with thiazole and benzamide derivatives:
- Anticancer Studies : A study focusing on thiazole derivatives indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the thiazole structure can enhance activity against specific targets .
- Enzyme Inhibition : Research into related benzamide compounds has shown that they can effectively inhibit enzymes involved in cancer metabolism. For instance, compounds designed to target RET kinase demonstrated moderate to high potency in inhibiting cell proliferation driven by RET mutations .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
